molecular formula C14H16N4S2 B13364197 3-[(Methylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Methylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364197
M. Wt: 304.4 g/mol
InChI Key: VORGGRRZMAKYAX-UHFFFAOYSA-N
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Description

Methyl [6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often require the use of strong acids, such as sulfuric acid or hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the triazole ring, using reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the parent compound.

    Substitution: Alkylated or arylated derivatives.

Mechanism of Action

The mechanism by which methyl [6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide exerts its effects involves interactions with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole and thiadiazole rings play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C14H16N4S2

Molecular Weight

304.4 g/mol

IUPAC Name

3-(methylsulfanylmethyl)-6-(1-phenylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4S2/c1-3-11(10-7-5-4-6-8-10)13-17-18-12(9-19-2)15-16-14(18)20-13/h4-8,11H,3,9H2,1-2H3

InChI Key

VORGGRRZMAKYAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)CSC

Origin of Product

United States

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